Manganese glycerophosphate

Description

Overview of Manganese as an Essential Element in Biological Systems

Manganese (Mn) is an essential trace element crucial for the functionality of all living organisms. wikipedia.org Its primary role in biology is as a cofactor for a multitude of enzymes, participating in critical biological processes. nih.govnumberanalytics.com These processes include macronutrient metabolism, the formation of bone, and the body's defense systems against free radicals. wikipedia.orgnih.gov Found in all tissues, manganese is a key component of dozens of enzymes and proteins. nih.gov The human body contains approximately 12 mg of manganese, with the majority located in the bones and the remainder concentrated in the liver, kidneys, and pancreas. wikipedia.orgnih.gov

Manganese is vital for the activity of several key enzymes. numberanalytics.com Notably, it is a component of manganese superoxide (B77818) dismutase (MnSOD), a powerful antioxidant enzyme that protects mitochondria from oxidative damage. numberanalytics.commdpi.com It is also essential for enzymes involved in the synthesis of mucopolysaccharides, which are integral to the formation of the bone matrix, highlighting its importance in bone development. numberanalytics.com Furthermore, manganese-dependent enzymes like pyruvate (B1213749) carboxylase play a significant role in metabolic pathways such as gluconeogenesis. numberanalytics.commdpi.com In plants, manganese is indispensable for photosynthesis, specifically in the oxygen-evolving complex of photosystem II. wikipedia.orgnih.gov The element's ability to shift between different oxidation states (Mn(II), Mn(III), and Mn(IV)) makes it particularly suited for catalyzing redox reactions. numberanalytics.comnih.gov

Rationale for Investigating Organometallic Manganese Compounds in Academic Contexts

In recent years, academic research has shown a growing interest in organometallic compounds of first-row transition metals, with manganese being a particular focus. researchgate.net This interest is driven by several factors that make manganese an attractive alternative to the more traditionally used noble metals like platinum, palladium, and rhodium. Manganese is the third most abundant transition metal in the Earth's crust, making it significantly less expensive and more sustainable. researchgate.net

The rationale for investigating organometallic manganese compounds extends to their unique chemical properties and reactivity. researchgate.net Manganese can exist in various oxidation states, and its complexes exhibit diverse coordination chemistry, allowing for a wide range of chemical transformations. researchgate.net While coordination compounds of manganese with nitrogen- and oxygen-based ligands are well-established, research into organometallic complexes with direct manganese-carbon (Mn-C) or manganese-hydride (Mn-H) bonds is a rapidly developing field. researchgate.net These compounds have shown significant promise in homogeneous catalysis, including applications in hydrogenation, polymerization, and cross-coupling reactions. researchgate.netresearchgate.net The distinct reactivity of organomanganese(II) complexes, for instance, which arises from a significant ionic character in the manganese-carbon bond, offers unique opportunities in selective organic synthesis. researchgate.net This combination of low cost, low toxicity, and versatile catalytic activity provides a strong impetus for their continued investigation in academic and industrial research. researchgate.netwiley-vch.de

Scope and Research Significance of Manganese Glycerophosphate Studies

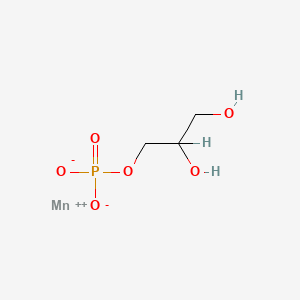

This compound is an organometallic compound that serves as a source of both manganese and glycerophosphate ions. ontosight.ai Its systematic IUPAC name is 2,3-dihydroxypropyl phosphate (B84403); manganese(2+). nih.gov The compound combines the essential trace element manganese with glycerophosphate, a key intermediate in cellular metabolism. This structure makes it a compound of significant interest in biochemical and nutritional research. ontosight.ai

The research significance of this compound lies in its use as a tool to study various biological processes. It provides a bioavailable form of manganese, making it valuable for investigating the role of manganese in enzyme kinetics and metabolic pathways. ontosight.ai For example, studies on the biosynthesis of phosphatidyl glycerophosphate in E. coli have utilized manganese, noting that the responsible enzyme is completely dependent on either Mg++ or Mn++ for its activity. nih.gov Furthermore, processes for synthesizing beta-glycerol phosphate sometimes involve the use of manganese salts. google.comgoogle.com The study of this compound and similar organometallic compounds helps to elucidate the function of manganese-dependent enzymes and its role in complex biological systems. mdpi.comontosight.ai

Detailed Research Findings

Chemical and Physical Properties of this compound

The properties of this compound make it a subject of interest in various research applications. Its chemical structure facilitates the delivery of manganese ions in biological systems.

| Property | Value | Source |

| IUPAC Name | 2,3-dihydroxypropyl phosphate; manganese(2+) | nih.govpharmacompass.com |

| Molecular Formula | C₃H₇MnO₆P | pharmacompass.com |

| Molecular Weight | ~225.00 g/mol | pharmacompass.com |

| Canonical SMILES | C(C(COP(=O)([O-])[O-])O)O.[Mn+2] | pharmacompass.com |

| InChI Key | CQQGLXZHXDHSJD-UHFFFAOYSA-L | pharmacompass.com |

| CAS Number | 1320-46-3 (for hydrate) | chemicalbook.com |

| Appearance | White to pinkish-white powder | N/A |

| Solubility | Slightly soluble in water | N/A |

Comparative Data of Manganese Compounds

This compound is one of several manganese compounds used in research and other applications. Its properties differ from other common manganese salts, influencing its suitability for specific studies.

| Compound | Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| This compound | C₃H₇MnO₆P | 225.00 | Organometallic; provides manganese and glycerophosphate ions. ontosight.aipharmacompass.com |

| Manganese Sulfate | MnSO₄ | 151.00 | Highly soluble in water; common in agricultural applications. |

| Manganese Citrate (B86180) | Mn₃(C₆H₅O₇)₂ | 543.98 | Moderately soluble; used in liquid supplement formulations. |

| Manganese Chloride | MnCl₂ | 125.84 | Solubility in ethereal solvents is lower than MnBr₂ or MnI₂. wiley-vch.de |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3-dihydroxypropyl phosphate;manganese(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P.Mn/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQGLXZHXDHSJD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COP(=O)([O-])[O-])O)O.[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7MnO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60931725 | |

| Record name | Manganese(2+) 2,3-dihydroxypropyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60931725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143007-66-3, 1320-46-3 | |

| Record name | Manganese rac-glyceryl-1-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143007663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese(2+) 2,3-dihydroxypropyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60931725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese glycerophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE RAC-GLYCERYL-1-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8CNB3NY0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Advanced Preparative Methodologies

Chemical Synthesis Routes for Manganese Glycerophosphate

A primary laboratory-scale method for synthesizing this compound is through the neutralization reaction of a manganese base with glycerophosphoric acid. This approach leverages the fundamental acid-base chemistry to form the salt.

Reaction Principle : In this method, a manganese source such as manganese hydroxide (B78521) is reacted with glycerophosphoric acid. The reaction is typically conducted under carefully controlled pH conditions, generally in a neutral to slightly acidic range, to facilitate the formation of the desired salt and prevent the formation of unwanted byproducts.

Direct Synthesis : A common direct synthesis approach involves reacting a manganese source, such as manganese oxide or manganese carbonate, directly with glycerophosphoric acid. justdial.com Pure water is often used as a solvent to dissolve the reactants and facilitate the chemical reaction. justdial.com

Table 1: Comparison of Direct Synthesis Approaches

| Feature | Neutralization with Manganese Hydroxide | Direct Reaction with Manganese Oxide/Carbonate |

| Manganese Precursor | Manganese Hydroxide | Manganese Oxide or Manganese Carbonate justdial.com |

| Acid Precursor | Glycerophosphoric Acid | Glycerophosphoric Acid justdial.com |

| Key Parameter | Controlled pH (Neutral to slightly acidic) | Temperature and reactant stoichiometry |

| Primary Byproduct | Water | Water and/or Carbon Dioxide |

Solvothermal synthesis is an advanced method that can be adapted for the production of organometallic compounds like this compound, particularly for producing materials with controlled particle size and morphology. epa.govrsc.org This technique involves a chemical reaction in a solvent at temperatures above its boiling point, carried out in a sealed vessel called an autoclave. vistas.ac.in

While specific protocols for this compound are not extensively documented, the principles can be extrapolated from the synthesis of other manganese-based phosphate (B84403) materials. epa.govresearchgate.net The process would involve dissolving manganese precursors (e.g., manganese acetate (B1210297) or manganese salts) and a glycerophosphate source in a suitable solvent, such as ethylene (B1197577) glycol or diethylene glycol. epa.govbeilstein-journals.org The sealed autoclave is then heated, allowing the increased pressure and temperature to facilitate the reaction and crystallization of the product. vistas.ac.in

Table 2: Key Parameters in a Hypothetical Solvothermal Synthesis

| Parameter | Description | Relevance | Example from Related Syntheses |

| Precursors | Manganese salts (e.g., acetate, sulfate) and a phosphate source. | Determines the final product composition. | MnSO₄·H₂O used for LiMnPO₄ synthesis. researchgate.net |

| Solvent | Organic solvents with high boiling points. | Influences reactant solubility and reaction kinetics. | Diethylene glycol, Ethylene glycol. epa.govbeilstein-journals.org |

| Temperature | Elevated temperatures (e.g., 180 °C). | Controls the rate of reaction and crystal growth. | 180 °C used for LiMnPO₄ synthesis. rsc.org |

| Reaction Time | Duration of heating (e.g., 4-12 hours). | Affects the completeness of the reaction and product crystallinity. | 4 to 12 hours. rsc.orgvistas.ac.in |

| pH | Acidity or alkalinity of the reaction mixture. | Can influence the final product phase and morphology. researchgate.net | pH adjusted with ammonia (B1221849) or LiOH solution. researchgate.net |

For commercial production, synthesis routes must be efficient, scalable, and cost-effective. Methodologies often focus on readily available precursors and processes that can be automated and optimized for high-volume output.

On an industrial scale, manganese oxide (MnO) and manganese carbonate (MnCO₃) are commonly used as the primary manganese sources for manufacturing this compound. justdial.com These materials are chosen for their availability and reactivity with glycerophosphoric acid. The selection between different manganese precursors, including various oxides (MnO₂, Mn₂O₃) and carbonate, can influence the reaction efficiency and the photoluminescence quantum yield of the final product in certain applications. mdpi.comresearchgate.net The reaction involves mixing the manganese compound with glycerophosphoric acid, often in an aqueous medium, to yield the final product. justdial.com

Modern chemical manufacturing increasingly employs continuous flow reactors to improve efficiency, safety, and product consistency. dgchemtech.com This technology is a departure from traditional batch processing. In a continuous flow system, reactants are continuously pumped into a reactor where they mix and react. dgchemtech.com This approach offers precise control over reaction conditions such as temperature, pressure, and residence time, leading to higher yields and better product quality. ajinomoto.com

For this compound production, a continuous flow system could be designed where streams of a manganese precursor slurry (e.g., manganese carbonate in water) and a glycerophosphoric acid solution are fed into a reactor. The reactor could be a series of continuous stirred-tank reactors (CSTRs) to manage the reaction, especially if it involves solids or is relatively slow. ajinomoto.comamarequip.com This setup allows for safer handling of exothermic reactions, easy scalability, and automation, making it suitable for large-scale industrial production. dgchemtech.comajinomoto.com

Industrial-Scale Production Methodologies for this compound

Methodological Considerations in this compound Synthesis

Precursor Selection : The choice of manganese precursor is a key variable. While manganese oxides and carbonates are common for industrial processes, other salts may be used in different synthetic routes. justdial.commdpi.com The purity of the precursors, including the glycerophosphoric acid, directly impacts the purity of the final product.

Control of Reaction Parameters : Precise control of reaction conditions is crucial.

pH : Maintaining the pH in a neutral to slightly acidic range is important in neutralization reactions to ensure complete salt formation.

Temperature : Temperature affects reaction rates and the solubility of reactants and products. In industrial processes, it must be optimized for efficiency and energy consumption.

Stoichiometry : The molar ratio of reactants must be carefully controlled to ensure the reaction goes to completion and to minimize unreacted starting materials in the final product.

Purification Techniques : After synthesis, the crude product must be purified.

Filtration and Washing : The solid product is typically separated from the reaction mixture by filtration and washed to remove soluble impurities.

Solvent Extraction : For laboratory-scale purification, solvent extraction methods can be adapted to remove non-lipid contaminants.

Impurity Removal : Specific steps may be required to remove impurities such as chlorides, sulfates, iron, and other heavy metals. mubychem.comglycerophosphate.com Analytical tests are performed to ensure these impurities are below specified limits. mubychem.com For instance, in related manganese production, purification stages may involve pH adjustments and the addition of reagents like ammonium (B1175870) sulfide (B99878) to precipitate heavy metal impurities. google.com

Table 3: Summary of Methodological Considerations

| Consideration | Key Factors | Importance |

| Precursor Selection | Purity of manganese source (oxide, carbonate, hydroxide) and glycerophosphoric acid. justdial.commdpi.com | Directly influences the purity and quality of the final product. |

| Reaction Control | pH, temperature, pressure, reaction time, stoichiometry. researchgate.net | Optimizes yield, minimizes byproducts, and ensures consistent product characteristics. |

| Purification | Filtration, washing, solvent extraction, removal of specific ions (chlorides, sulfates, heavy metals). mubychem.comglycerophosphate.com | Ensures the final product meets required purity standards for its intended application. |

| Post-Processing | Drying to a constant weight to remove residual moisture. | Critical for accurate quantification and ensuring stability of the hygroscopic powder. mubychem.comglycerophosphate.com |

Stoichiometric Control and Reaction Parameter Optimization

The foundational principle in the synthesis of this compound is the controlled reaction between a manganese-containing precursor, such as manganese hydroxide, and glycerophosphoric acid. Achieving a high yield of the desired product hinges on the precise management of stoichiometry and several key reaction parameters, including pH, temperature, and reaction time. Insights from analogous glycerophosphate syntheses, such as those for magnesium and sodium glycerophosphate, offer valuable data for optimizing these conditions. google.com

A common laboratory approach involves the direct reaction of manganese hydroxide with glycerophosphoric acid. Maintaining a nearly 1:1 molar ratio between the manganese salt and glycerophosphoric acid is crucial for efficient conversion and to minimize unreacted starting materials, which would complicate the purification process.

The pH of the reaction medium is one of the most critical parameters. The synthesis should be conducted under neutral to slightly acidic conditions to facilitate the reaction while preventing the degradation of the glycerophosphate moiety. For similar compounds, such as sodium glycerophosphate, a pH range of 3.0-5.5 has been found to be optimal during the esterification step. google.com Temperature control is equally important to prevent the hydrolysis of the ester bond. For the synthesis of magnesium glycerophosphate, a temperature range of 25–50°C is recommended. However, other related preparations may utilize higher temperatures, up to 145°C, under controlled pressure to drive the reaction to completion. google.com

Detailed Research Findings:

Research into the synthesis of various metallic glycerophosphates underscores the necessity of parameter optimization to maximize yield and purity. For instance, in the preparation of sodium glycerophosphate from phosphoric acid, glycerin, and sodium carbonate, the reaction temperature is maintained at 120-145°C under a vapor pressure of 0.4-0.5 MPa. google.com This highlights that the optimal conditions can vary significantly based on the specific reactants used. The control of pH is a recurring theme, as it directly influences the stability of the glycerophosphate molecule and can prevent undesirable side reactions like acyl migration. mdpi.com

The following table summarizes key reaction parameters derived from the synthesis of this compound and its chemical analogues.

Interactive Data Table: Optimized Reaction Parameters for Glycerophosphate Synthesis

| Parameter | This compound | Magnesium Glycerophosphate (Analogue) | Sodium Glycerophosphate (Analogue) | Rationale |

| Manganese/Metal Source | Manganese hydroxide | Magnesium oxide/hydroxide | Sodium Carbonate google.com | Provides the cation for the salt formation. |

| Phosphorylating Agent | Glycerophosphoric acid | Glycerophosphoric acid | Phosphoric acid & Glycerin google.com | Forms the glycerophosphate anion. |

| Stoichiometric Ratio | ~1:1 (inferred) | 1:1 molar ratio | (Not specified) | Ensures efficient conversion of reactants. |

| Optimal pH | Neutral to slightly acidic | Controlled pH | 3.0 - 5.5 google.com | Prevents hydrolysis and side reactions. mdpi.com |

| Optimal Temperature | (Not specified) | 25 - 50°C | 120 - 145°C google.com | Balances reaction rate against product degradation. |

Purification Techniques and Yield Enhancement Strategies

Following the synthesis, a multi-step purification process is essential to isolate this compound from byproducts and unreacted precursors. Effective purification is a primary strategy for enhancing the net yield of the high-purity final product. The techniques employed are designed to exploit the solubility characteristics of this compound, which is practically insoluble in water and ethanol (B145695) but freely soluble in dilute mineral acids. indiamart.com

A standard purification protocol, as outlined in pharmacopoeial monographs, begins with the crude product precipitate. This precipitate is first dissolved in a dilute mineral acid, such as dilute hydrochloric acid. indiamart.com An impurity check for substances soluble in glycerol (B35011) and ethanol is often performed at this stage. This involves shaking the crude product with ethanol, filtering the mixture, and evaporating the filtrate to dryness; the mass of the residue indicates the level of these impurities. indiamart.com

After dissolution in acid, the solution can be treated to remove specific impurities. For example, dilute ammonia is added until a precipitate of this compound reforms. indiamart.com This precipitation step helps to separate it from acid-soluble impurities. The purified precipitate is then redissolved in the minimum necessary quantity of dilute hydrochloric acid to create a concentrated solution for final processing or analysis. indiamart.com An alternative or complementary technique involves solvent extraction, using mixtures like chloroform-methanol, to remove non-lipid contaminants.

Detailed Research Findings:

The effectiveness of the purification process is critical for achieving the required purity standards, typically between 97.0% and 102.0% for the dried substance. indiamart.com The process of dissolution and re-precipitation is a classic chemical technique that leverages changes in solubility with pH to separate the target compound from impurities. Washing the crude product with solvents like ethanol is a targeted approach to remove specific organic impurities that may be present, such as residual glycerol. indiamart.com The final yield of pure this compound is intrinsically linked to the efficiency of these purification steps, as each stage is designed to remove contaminants while minimizing the loss of the product itself.

The following table outlines the principal stages in the purification of this compound.

Interactive Data Table: Purification and Yield Enhancement Strategies for this compound

| Step | Technique | Reagents/Solvents | Target | Outcome |

| 1. Impurity Removal | Solvent Washing indiamart.com | Ethanol (96%) | Ethanol-soluble substances (e.g., free glycerol) | Removal of organic impurities. |

| 2. Initial Isolation | Dissolution indiamart.com | Dilute Hydrochloric Acid | This compound | Creation of an aqueous solution of the product, leaving behind acid-insoluble impurities. |

| 3. Re-precipitation | pH Adjustment indiamart.com | Dilute Ammonia | This compound | Precipitation of the product, leaving soluble impurities in the supernatant. |

| 4. Final Dissolution | Selective Dissolution indiamart.com | Minimum quantity of Dilute Hydrochloric Acid | Purified this compound | Preparation of a purified, concentrated solution of the final product. |

| 5. Alternative Method | Solvent Extraction | Chloroform-Methanol Mixtures | Non-lipid contaminants | Isolation of the compound from lipid-soluble impurities. |

Molecular and Structural Investigations

Complexation Behavior of Manganese with Glycerophosphoric Acid

The interaction between manganese and glycerophosphoric acid results in the formation of coordination complexes with distinct properties influenced by the oxidation state of the manganese ion and the multidentate nature of the glycerophosphate ligand.

Manganese can exist in various oxidation states, with Mn(II) and Mn(III) being common in coordination complexes. The coordination environment around the manganese ion in these complexes is dictated by the nature of the ligands and the reaction conditions.

Manganese(II) Glycerophosphate: The Mn(II) ion, with its d⁵ electron configuration, typically forms high-spin complexes. In the context of glycerophosphate, the Mn(II) ion is expected to coordinate with the oxygen atoms of both the phosphate (B84403) group and the hydroxyl groups of the glycerol (B35011) backbone. This interaction can lead to the formation of monomeric or polymeric structures, depending on the stoichiometry and reaction conditions. While specific structural data for manganese(II) glycerophosphate is not extensively documented, insights can be drawn from related manganese(II) phosphate compounds, which often feature octahedral coordination geometries with bridging phosphate groups. nih.gov

Manganese(III) Glycerophosphate: The Mn(III) ion (d⁴ configuration) is a harder acid than Mn(II) and often exhibits a Jahn-Teller distortion in its coordination complexes, leading to elongated axial bonds in an octahedral geometry. The synthesis of Mn(III) phosphate compounds often requires the presence of an oxidizing agent. researchgate.net The complexation of Mn(III) with glycerophosphate would also involve coordination with the oxygen donor atoms of the ligand. The higher charge density of Mn(III) is expected to result in stronger metal-ligand bonds compared to Mn(II) complexes. The synthesis of manganese(III) phosphates has been achieved through the reaction of manganese(II) salts with phosphoric acid in the presence of an oxidant. researchgate.net

The oxidation state of manganese significantly impacts the stability and solubility of its glycerophosphate complexes. Generally, complexes of Mn(III) are expected to have higher stability constants than those of Mn(II) due to the stronger electrostatic interactions between the more highly charged Mn(III) ion and the glycerophosphate ligand. frontiersin.org

The solubility of manganese compounds is also heavily influenced by the oxidation state. Mn(II) phosphates are generally sparingly soluble in water. laboratorynotes.com Conversely, Mn(III) phosphates are described as insoluble in water. wikipedia.org This trend suggests that manganese(III) glycerophosphate would exhibit lower solubility than its manganese(II) counterpart. The pH of the solution also plays a crucial role, with solubility generally increasing in more acidic conditions.

Comparative Stability and Solubility of Manganese Phosphates:

| Property | Manganese(II) Phosphate | Manganese(III) Phosphate |

| Stability | Generally stable | Can be prone to disproportionation in the absence of stabilizing ligands |

| Solubility in Water | Sparingly soluble laboratorynotes.com | Insoluble wikipedia.org |

This table provides a general comparison based on manganese phosphate compounds, as specific data for manganese glycerophosphate is limited.

Glycerol and its deprotonated forms, glycerolates, can act as versatile ligands, exhibiting monodentate, bidentate, tridentate, and bridging coordination modes. mdpi.comresearchgate.net The glycerophosphate ligand combines the coordinating capabilities of both the glycerol and phosphate moieties, making it a potentially polydentate ligand.

The phosphate group can act as a mono-, di-, or tridentate ligand, and can also bridge multiple metal centers. The hydroxyl groups on the glycerol backbone can also coordinate to the manganese ion. The specific coordination mode will depend on factors such as the pH of the solution (which determines the deprotonation state of the hydroxyl and phosphate groups) and the metal-to-ligand ratio.

In metal-glycerolate complexes, bidentate coordination forming a five-membered chelate ring is a common motif. researchgate.net It is plausible that in this compound, the glycerophosphate ligand could chelate to a single manganese ion through a phosphate oxygen and a hydroxyl oxygen, or it could bridge two manganese ions, with the phosphate group coordinating to one and a hydroxyl group to another. The formation of polymeric structures through bridging glycerophosphate ligands is also a strong possibility, leading to extended networks. mdpi.com

Spectroscopic and Diffraction Analyses for Structural Elucidation

A variety of spectroscopic and diffraction techniques are employed to elucidate the structure and bonding in this compound complexes.

Infrared (IR) Spectroscopy: FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule and probing the coordination environment of the ligand. In this compound, the characteristic vibrational frequencies of the P-O and C-O bonds would be of particular interest. Coordination of the phosphate and hydroxyl groups to the manganese ion would be expected to cause shifts in the positions and changes in the intensities of these vibrational bands. For instance, in manganese-containing phosphate glasses, the breaking of P=O bonds and the formation of P-O-Mn bonds have been observed through changes in the IR spectra. inoe.ro

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the complex and is sensitive to the oxidation state and coordination geometry of the manganese ion. Mn(II) complexes are typically pale pink and exhibit weak, spin-forbidden d-d transitions. docbrown.info In contrast, Mn(III) complexes are often more intensely colored. The UV-Vis spectrum of Mn(II) ions in solution shows characteristic absorption peaks that can be used for quantification. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful technique for studying paramagnetic species, such as Mn(II) (S=5/2) and Mn(III) (S=2) complexes. The EPR spectrum can provide detailed information about the electronic structure, oxidation state, and coordination environment of the manganese ion. Studies on Mn(II) complexes have utilized EPR to characterize the metal-binding sites. nih.govnih.gov

Electron Transfer Mechanisms in this compound Systems

The ability of manganese to exist in multiple stable oxidation states makes its complexes active in electron transfer reactions. rsdjournal.org The redox behavior of this compound is of interest for its potential roles in various chemical and biological processes.

The electron transfer in manganese complexes can occur through either inner-sphere or outer-sphere mechanisms. In an inner-sphere mechanism, a bridging ligand facilitates the transfer of an electron between two metal centers. The glycerophosphate ligand, with its potential to bridge manganese ions, could play such a role.

The redox potential of the Mn(II)/Mn(III) couple is highly dependent on the nature of the coordinating ligands. researchgate.net Ligands that preferentially stabilize the Mn(III) oxidation state will shift the redox potential to more negative values, making the complex easier to oxidize. The electrochemical behavior of manganese complexes can be investigated using techniques such as cyclic voltammetry. nih.gov While specific studies on the electron transfer mechanisms in this compound are limited, research on other manganese complexes provides a framework for understanding these processes. For example, the redox behavior of Mn(III) complexes with ligands such as pyrophosphate and citrate (B86180) has been studied, revealing mechanisms that involve inner-sphere electron transfer. caltech.edu

Enzymatic and Biochemical Mechanisms of Action

Manganese Glycerophosphate as an Enzyme Cofactor and Activator

The manganese ion is a key component in the catalytic activity of numerous enzymes, spanning all six major enzyme classes. wikipedia.org It can be tightly bound as a metalloenzyme or can loosely associate with an enzyme as an activator. This versatility allows manganese to participate in a diverse range of biochemical reactions essential for life.

Manganese is recognized as a cofactor for enzymes across all major classifications, highlighting its fundamental importance in cellular function. wikipedia.org

Oxidoreductases : These enzymes catalyze oxidation-reduction reactions. Manganese is a critical component of enzymes like superoxide (B77818) dismutase, which is central to antioxidant defense. wikipedia.orgquora.com

Transferases : This class of enzymes is involved in transferring functional groups from one molecule to another. Manganese-dependent glycosyltransferases, for instance, are vital for the synthesis of proteoglycans. oregonstate.edu

Hydrolases : These enzymes catalyze the hydrolysis of various bonds. Arginase, a manganese-containing hydrolase, is a key enzyme in the urea cycle. wikipedia.orgquora.com

Lyases : Lyases are responsible for cleaving various chemical bonds by means other than hydrolysis and oxidation.

Isomerases : These enzymes facilitate the structural rearrangement of isomers.

Ligases : Ligases catalyze the joining of two molecules, often coupled with the hydrolysis of a small pyrophosphate bond. Pyruvate (B1213749) carboxylase is a manganese-containing ligase involved in gluconeogenesis. nih.gov

Table 1: Major Enzyme Classes with Manganese-Dependent Enzymes

| Enzyme Class | Function | Example of Manganese-Dependent Enzyme |

|---|---|---|

| Oxidoreductases | Catalyze oxidation-reduction reactions | Superoxide Dismutase (MnSOD) |

| Transferases | Transfer functional groups | Glycosyltransferases |

| Hydrolases | Catalyze hydrolysis | Arginase |

| Lyases | Cleave chemical bonds | |

| Isomerases | Catalyze isomerization | |

| Ligases | Join two molecules | Pyruvate Carboxylase |

Manganese superoxide dismutase (MnSOD) is a principal antioxidant enzyme located in the mitochondria. oregonstate.edunih.gov Mitochondria are the primary sites of cellular respiration and, consequently, major producers of reactive oxygen species (ROS), such as the superoxide radical (O₂⁻). nih.gov MnSOD catalyzes the dismutation of these harmful superoxide radicals into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), which can then be further detoxified by other antioxidant enzymes like catalase and glutathione (B108866) peroxidase. oregonstate.edunih.gov The manganese ion at the active site of MnSOD undergoes cyclic oxidation and reduction (Mn²⁺ ↔ Mn³⁺) during the catalytic cycle, which is essential for its antioxidant function. mdpi.com This role is critical in protecting mitochondria and the cell from oxidative damage that can lead to cellular dysfunction and has been implicated in various diseases. nih.govnih.gov

Manganese is an essential cofactor for arginase and glutamine synthetase, two enzymes crucial for nitrogen metabolism.

Arginase : This enzyme is a key component of the urea cycle, which is responsible for converting ammonia (B1221849), a toxic byproduct of amino acid metabolism, into urea for excretion. oregonstate.edunih.gov Arginase requires a binuclear manganese cluster for its catalytic activity, where it hydrolyzes L-arginine to L-ornithine and urea. healthline.com The proper functioning of arginase is vital for preventing ammonia toxicity. Dietary manganese deficiency has been shown to reduce arginase activity. nih.gov Studies in diabetic rats have shown that elevated arginase activity coincides with increased concentrations of its cofactor, manganese. nih.govresearchgate.net

Glutamine Synthetase : In the brain, the manganese-activated enzyme glutamine synthetase plays a critical role in the glutamate-glutamine cycle. oregonstate.edunih.gov It catalyzes the conversion of the excitatory neurotransmitter glutamate and ammonia into glutamine. oregonstate.edu This process is essential for detoxifying ammonia in the brain and for recycling glutamate. nih.gov Disruption in the activity of glutamine synthetase due to altered manganese levels can impact neurotransmission. nih.gov

Table 2: Manganese-Dependent Enzymes in Metabolic Cycles

| Enzyme | Metabolic Pathway | Function | Role of Manganese |

|---|---|---|---|

| Arginase | Urea Cycle | Converts L-arginine to L-ornithine and urea | Essential for catalytic activity |

| Glutamine Synthetase | Glutamate-Glutamine Cycle | Converts glutamate and ammonia to glutamine | Activates the enzyme |

Manganese is critical for the process of gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate substrates. Two key enzymes in this pathway are dependent on manganese:

Pyruvate Carboxylase (PC) : A manganese-containing enzyme that catalyzes the carboxylation of pyruvate to oxaloacetate, a crucial initial step in gluconeogenesis. oregonstate.edunih.gov

Phosphoenolpyruvate Carboxykinase (PEPCK) : A manganese-activated enzyme that converts oxaloacetate to phosphoenolpyruvate. oregonstate.edu

The coordinated action of these two enzymes is vital for maintaining blood glucose levels during periods of fasting. Studies in rats have demonstrated that manganese deficiency can affect the activity of both pyruvate carboxylase and phosphoenolpyruvate carboxykinase, potentially compromising glucose homeostasis. nih.govnih.gov

Manganese plays a pivotal role in the synthesis of collagen, the most abundant protein in the body and a key component of connective tissues. drinkharlo.com Its function is primarily as a cofactor for enzymes involved in the production of proteoglycans, which are essential for the formation of healthy cartilage and bone. oregonstate.edu

Specifically, manganese is required for the activation of prolidase, an enzyme that provides the amino acid proline for collagen formation in human skin cells. oregonstate.edunativepath.com Proline is a major component of the collagen triple helix structure. Manganese also activates glycosyltransferases, enzymes necessary for the synthesis of glycosaminoglycans, which are integral components of the cartilage matrix. oregonstate.edu This highlights the importance of manganese in maintaining the integrity of connective tissues, bone, and in processes like wound healing which require increased collagen production. oregonstate.edudrinkharlo.comweekand.com

Specific Enzyme Systems Activated by Manganese Ions

Phosphatases and Kinases

This compound, through its manganese (Mn²⁺) component, plays a crucial role as a cofactor for a variety of enzymes, including phosphatases and kinases, which are central to cellular signaling and metabolic regulation.

Manganese-Dependent Phosphatases:

Protein phosphatases are enzymes that remove phosphate (B84403) groups from proteins, a process known as dephosphorylation. Several families of protein phosphatases exhibit a dependence on manganese for their catalytic activity. These are broadly classified into the PPP, PPM, and PHP superfamilies. nih.gov

The PPM (Protein Phosphatase, Metallo-dependent) family , which includes Protein Phosphatase 2C (PP2C), is notably dependent on either manganese (Mn²⁺) or magnesium (Mg²⁺) ions for its function. wikipedia.orgmdpi.comresearchgate.net These metal ions are integral to the catalytic mechanism of the enzyme. In prokaryotes, Mn²⁺-dependent protein O-phosphatases are involved in a wide array of cellular processes, including stress response, nitrogen fixation, and cell differentiation. nih.gov

Table 1: Examples of Manganese-Dependent Phosphatase Superfamilies and their Functions in Prokaryotes

| Superfamily | Examples | Functions Regulated |

|---|---|---|

| PPP | PrpB (E. coli) | Stress response, nitrogen fixation, vegetative growth, bacterial pathogenesis. nih.gov |

| PPM | Various | Spore formation, stress response, carbon and nitrogen assimilation, vegetative growth. nih.gov |

| PHP | CpsB (S. pneumoniae) | Biosynthesis of capsular polysaccharide, a key virulence factor. nih.gov |

Manganese-Dependent Kinases:

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein (phosphorylation). While most protein kinases utilize magnesium (Mg²⁺) as the primary divalent cation cofactor, a number of kinases can also be activated by or show a preference for manganese (Mn²⁺). nih.gov Manganese can influence kinase activity by interacting with the ATP-binding site and affecting the enzyme's conformation.

Manganese has been shown to activate several key signaling kinases, including:

Mitogen-Activated Protein Kinases (MAPKs): The MAPK signaling cascades, which include ERK, JNK, and p38, are crucial in regulating cellular processes like proliferation, differentiation, and stress responses. Manganese exposure has been demonstrated to modulate the activation of these pathways. nih.govresearchgate.net

Protein Kinase B (Akt): As a central node in signaling pathways that govern cell survival and metabolism, Akt activity can be influenced by manganese levels. nih.gov

Mammalian Target of Rapamycin (mTOR): This kinase is a master regulator of cell growth and metabolism, and its signaling can be potentiated by manganese. mdpi.com

A notable example of a manganese-dependent kinase is Integrin-Linked Kinase (ILK) , which will be discussed in more detail in section 4.2.4.1.

This compound in Cellular Metabolic Pathways

The manganese component of this compound is an essential cofactor for numerous enzymes that are pivotal in various cellular metabolic pathways. nih.govstudy.com Its involvement is critical for the proper metabolism of carbohydrates and lipids, as well as for the efficient production of cellular energy.

Carbohydrate and Lipid Metabolism Regulation

Manganese is integral to the regulation of both carbohydrate and lipid metabolism through its role as a cofactor for key enzymes. nih.govglucodown.com

Carbohydrate Metabolism: Manganese-dependent enzymes are crucial for several aspects of carbohydrate metabolism. study.com For instance, manganese is a required cofactor for enzymes involved in gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. Two key enzymes in this pathway are:

Pyruvate Carboxylase: A manganese-containing enzyme that catalyzes the carboxylation of pyruvate to oxaloacetate, a critical step in gluconeogenesis. oregonstate.eduquora.com

Phosphoenolpyruvate Carboxykinase (PEPCK): A manganese-activated enzyme that facilitates the conversion of oxaloacetate to phosphoenolpyruvate. oregonstate.edu

Deficiency in manganese can lead to altered carbohydrate metabolism and impaired glucose tolerance. study.com

Lipid Metabolism: Manganese also plays a significant role in lipid metabolism. nih.gov Research has indicated that manganese deficiency can lead to an increase in hepatic lipid concentration. peirsoncenter.com Conversely, studies have shown that within certain dietary fat levels, increasing dietary manganese can lead to a decrease in total liver lipids. peirsoncenter.com

Recent findings have identified manganese ions as signaling messengers that can regulate the secretion of lipoproteins. nih.govoup.com Manganese can influence the condensation of the COPII complex, which is involved in the transport of lipoproteins from the endoplasmic reticulum, thereby playing a role in maintaining lipid homeostasis. nih.gov

Table 2: Research Findings on the Role of Manganese in Lipid Metabolism

| Study Type | Model | Key Findings | Reference |

|---|---|---|---|

| In vivo | Human | A single case of manganese deficiency was associated with a decrease in serum cholesterol. peirsoncenter.com | |

| In vivo | Rats | Dietary manganese deficiency did not significantly alter cholesterol and lipid metabolism. peirsoncenter.com | |

| In vivo | Rats | Increasing dietary manganese was associated with decreased total liver lipids and increased liver cholesterol within specific dietary fat levels. peirsoncenter.com |

ATP Synthesis and Energy Production Pathways

Manganese is essential for cellular energy production, primarily through its involvement in mitochondrial function and the process of oxidative phosphorylation. moyak.comnih.gov Mitochondria are the primary sites of ATP synthesis in the cell, and manganese plays a multifaceted role in this process.

Manganese is a key component of manganese superoxide dismutase (MnSOD) , the principal antioxidant enzyme in the mitochondria. nih.govoregonstate.edu MnSOD protects the mitochondria from oxidative damage caused by reactive oxygen species (ROS) that are generated during ATP synthesis. oregonstate.edu By mitigating oxidative stress, MnSOD helps to maintain the integrity and efficiency of the electron transport chain, which is essential for oxidative phosphorylation. mdpi.commdpi.com

Furthermore, some studies suggest that manganese can directly influence ATP synthesis. For instance, it has been shown that Mn²⁺ can prevent the Ca²⁺-induced inhibition of ATP synthesis in brain mitochondria. nih.gov However, it is also important to note that excessive levels of manganese can be toxic to mitochondria, leading to impaired oxidative phosphorylation and decreased ATP production. mdpi.comnih.govresearchgate.net

Glycolysis and Tricarboxylic Acid (TCA) Cycle Modulation

Manganese can modulate the activity of enzymes in both glycolysis and the tricarboxylic acid (TCA) cycle, the central pathways of cellular respiration. wikipedia.org The TCA cycle, also known as the Krebs cycle, occurs in the mitochondria and is a key part of aerobic respiration.

Research has shown that high concentrations of manganese can lead to a dose-dependent decrease in the activities of several key enzymes in these pathways. nih.govresearchgate.net This can have a significant impact on cellular energy metabolism.

Table 3: Effect of Manganese on Glycolytic and TCA Cycle Enzymes in Neuroblastoma and Astrocytoma Cells

| Enzyme | Pathway | Effect of High Manganese Concentration |

|---|---|---|

| Hexokinase | Glycolysis | Decreased activity nih.gov |

| Pyruvate Kinase | Glycolysis | Decreased activity nih.gov |

| Lactate Dehydrogenase | Anaerobic Glycolysis | Decreased activity researchgate.net |

| Citrate (B86180) Synthase | TCA Cycle | Decreased activity nih.gov |

Phosphorylation Cascade Regulation

Manganese plays a role in the regulation of phosphorylation cascades, which are fundamental to cellular signal transduction. It can act as a cofactor for various protein kinases, thereby influencing their activity and the downstream signaling events they control. nih.gov As mentioned previously, manganese can modulate the activity of MAPK signaling pathways. nih.gov

Integrin-Linked Kinase (ILK) as a Manganese(II)-Dependent Protein Kinase

Integrin-Linked Kinase (ILK) is a serine/threonine protein kinase that plays a crucial role in cell adhesion, signal transduction, and cytoskeletal organization. wikipedia.orgnih.gov While the catalytic activity of ILK has been a subject of debate, several studies have demonstrated that it functions as a bona fide protein kinase with a notable dependence on manganese (Mn²⁺). plos.orgnih.gov

Research has shown that the kinase activity of ILK is significantly higher in the presence of Mn²⁺ compared to Mg²⁺. plos.org The autophosphorylation of ILK and its ability to phosphorylate exogenous substrates are enhanced in the presence of manganese. wikipedia.org

One of the well-characterized substrates of ILK is a peptide derived from Glycogen Synthase Kinase-3 (GSK-3) . plos.org ILK-mediated phosphorylation of GSK-3β at Serine 9 leads to its inactivation, which in turn affects various downstream signaling pathways involved in cell proliferation and survival. researchgate.net

Table 4: Kinetic Parameters of ILK in the Presence of Mg²⁺ vs. Mn²⁺

| Divalent Cation | Substrate | K_m (ATP) | V_max | Reference |

|---|---|---|---|---|

| 10 mM MgCl₂ | GSK-3 crosstide | ~100 µM | - | plos.org |

The lower Michaelis constant (K_m) for ATP in the presence of Mn²⁺ indicates a higher affinity of ILK for its substrate, highlighting the role of manganese in promoting the catalytic efficiency of this kinase. plos.org

Regulation of Glycogen Synthase Kinase-3β (GSK-3β) Phosphorylation

Glycogen synthase kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including glycogen metabolism, cell signaling, and transcription. wikipedia.org The activity of GSK-3β is primarily regulated by inhibitory phosphorylation at the Serine 9 (Ser9) residue. wikipedia.orgoup.com

Manganese has been shown to influence the phosphorylation state of GSK-3β. Studies have demonstrated that treatment with manganese can lead to the activation of GSK-3β by reducing the level of its inhibitory phosphorylation at Ser9. oup.com This dephosphorylation event removes the inhibitory constraint on the kinase, allowing it to phosphorylate its downstream substrates.

One of the upstream kinases that can regulate GSK-3β phosphorylation is integrin-linked kinase (ILK), a protein kinase that has been identified as being manganese-dependent. nih.govnih.gov Research has shown that ILK can directly phosphorylate GSK-3β at the Ser9 residue, leading to its inhibition. nih.gov Given that ILK's kinase activity is significantly enhanced in the presence of manganese, this suggests a potential mechanism by which manganese levels can indirectly influence GSK-3β activity. nih.gov

The following table summarizes the key findings regarding the regulation of GSK-3β phosphorylation by manganese-related mechanisms.

| Regulatory Mechanism | Effector | Effect on GSK-3β | Reference |

| Dephosphorylation | Manganese | Activation (reduction of p-Ser9) | oup.com |

| Phosphorylation | Integrin-Linked Kinase (ILK) | Inhibition (phosphorylation at Ser9) | nih.gov |

Modulation of Sp1 Phosphorylation and Caspase-3 Gene Promoter Activity

Manganese exposure has been demonstrated to modulate the phosphorylation of the transcription factor Sp1, which in turn regulates the promoter activity of the caspase-3 gene. nih.govresearchgate.net Caspase-3 is a key executioner caspase in the apoptotic pathway. nih.gov

Research has shown that manganese treatment can induce a significant increase in the phosphorylation of Sp1. nih.gov This phosphorylation enhances the DNA binding activity of Sp1 to the promoter region of the caspase-3 gene. nih.gov The rat caspase-3 gene promoter contains a manganese-responsive region with putative Sp1 binding sites. nih.gov

The increased binding of phosphorylated Sp1 to the caspase-3 promoter leads to an upregulation of caspase-3 gene expression, resulting in higher levels of both pro-caspase-3 mRNA and protein. nih.govresearchgate.net This ultimately contributes to the execution of apoptosis. nih.gov Studies using mutant Sp1 lacking phosphorylation sites have confirmed that Sp1 phosphorylation is a requirement for the manganese-induced transactivation of caspase-3. nih.govresearchgate.net

The table below outlines the research findings on the modulation of Sp1 phosphorylation and caspase-3 promoter activity by manganese.

| Parameter | Observation | Implication | Reference |

| Sp1 Phosphorylation | Robustly induced by manganese treatment. | Enhanced Sp1 activity. | nih.gov |

| Sp1 DNA Binding Activity | Increased upon manganese treatment. | Greater binding to target gene promoters. | nih.gov |

| Caspase-3 Gene Promoter | Contains a manganese-responsive region with Sp1 binding sites. | Direct target for regulation by Sp1. | nih.gov |

| Caspase-3 Expression | Increased mRNA and protein levels following manganese exposure. | Upregulation of the apoptotic machinery. | nih.govresearchgate.net |

| Mutant Sp1 (lacking phosphorylation sites) | Attenuated ability to stimulate manganese-induced caspase-3 promoter activity. | Confirms the necessity of Sp1 phosphorylation in this pathway. | nih.govresearchgate.net |

Influence on TORC1-Mediated Glucose Metabolism

The Target of Rapamycin Complex 1 (TORC1) is a highly conserved protein kinase that serves as a central regulator of cell growth, proliferation, and metabolism in response to nutrient availability. nih.govelifesciences.org Divalent metal ions are required as cofactors for TORC1 to phosphorylate its downstream effectors. nih.gov

Recent studies have identified manganese as a potent activator of TORC1. nih.govelifesciences.org In vitro kinase assays have revealed that manganese activates TORC1 more effectively than magnesium. nih.govelifesciences.org The underlying mechanism for this enhanced activation is the ability of manganese to lower the Michaelis constant (Km) for ATP, allowing for more efficient ATP coordination within the catalytic cleft of TORC1. nih.govelifesciences.org

The activation of TORC1 by manganese has significant implications for glucose metabolism. TORC1 is known to regulate various metabolic processes, and its activation by manganese can influence these pathways. nih.gov Genetic interventions that lead to elevated cytoplasmic manganese levels have been shown to stimulate TORC1 activity in vivo. nih.gov This manganese-driven TORC1 activation can, in turn, modulate downstream metabolic pathways, although the precise and complete downstream effects on glucose metabolism are still an area of active investigation.

The following table summarizes the key findings regarding the influence of manganese on TORC1-mediated processes.

| Aspect | Finding | Mechanism | Reference |

| TORC1 Activation | Manganese is a more potent activator than magnesium. | Lowers the Km for ATP, enhancing its coordination in the catalytic cleft. | nih.govelifesciences.org |

| In Vivo Relevance | Elevated cytoplasmic manganese levels stimulate TORC1 activity. | Demonstrates the physiological relevance of manganese in TORC1 signaling. | nih.gov |

| Metabolic Regulation | TORC1 is a central regulator of metabolism. | Manganese-driven TORC1 activation is poised to influence metabolic pathways. | nih.gov |

Akt-mediated Phosphorylation and Mitochondrial Function

The serine/threonine kinase Akt, also known as protein kinase B, is a critical node in signaling pathways that regulate cell survival, growth, and metabolism. nih.govaginganddisease.org Manganese has been shown to induce the phosphorylation of Akt at Serine 473, a key step in its activation. nih.govnih.gov This activation of Akt by manganese is specific and not a general effect of other divalent cations at non-toxic concentrations. nih.gov The activation of Akt by manganese can occur through upstream signaling components such as the insulin (B600854)/IGF-1 receptors and phosphatidylinositol 3-kinase (PI3K). nih.govnih.gov

Mitochondrial function is intricately linked to Akt signaling. aginganddisease.org The glycerophosphate component of this compound can also directly impact mitochondrial bioenergetics. Studies have shown that β-glycerophosphate can alter key parameters of mitochondrial respiration in vascular smooth muscle cells, leading to increased basal respiration and mitochondrial ATP production. nih.gov However, it also decreases the spare respiratory capacity, suggesting a reduced ability of the mitochondria to respond to stress. nih.gov The glycerophosphate shuttle itself is a key pathway for transferring reducing equivalents from the cytosol to the mitochondrial electron transport chain. youtube.comyoutube.com

The interplay between manganese-induced Akt activation and the effects of glycerophosphate on mitochondria suggests a complex regulatory role for this compound in mitochondrial function. Activated Akt can influence mitochondrial processes, and the glycerophosphate moiety can directly fuel and modulate mitochondrial respiration. nih.govnih.gov

The interactive data table below details the research findings on Akt phosphorylation and mitochondrial function related to manganese and glycerophosphate.

| Component | Effect | Mechanism/Observation | Reference |

| Manganese | Induces Akt phosphorylation at Ser473. | Mediated by upstream kinases like PI3K. | nih.govnih.gov |

| Can lead to both beneficial and adverse mitochondrial effects depending on concentration. | Interacts with electron transport chain complexes. | mdpi.com | |

| β-Glycerophosphate | Increases basal mitochondrial respiration and ATP production. | Serves as a substrate for the glycerophosphate shuttle. | nih.gov |

| Decreases spare respiratory capacity. | Indicates reduced mitochondrial flexibility under stress. | nih.gov | |

| Induces mitochondrial-dependent oxidative stress. | A potential consequence of altered mitochondrial bioenergetics. | researchgate.net | |

| Akt Signaling | Plays a role in maintaining mitochondrial function. | Dysregulated Akt pathways are associated with mitochondrial dysfunction. | aginganddisease.org |

Interactions with Biological Macromolecules

The biological effects of this compound are also dictated by its interactions with various macromolecules, including enzymes and transport proteins. The manganese ion can act as a ligand, binding to and modulating the activity of enzymes, while both the manganese and potentially the glycerophosphate moiety can interact with transport proteins, influencing the cellular uptake and distribution of this essential mineral.

Ligand Interactions Affecting Enzyme Activity

Manganese is an essential cofactor for a wide array of enzymes, where it participates directly in catalysis or plays a structural role. nih.gov The interaction of manganese as a ligand with the active site of these enzymes is crucial for their function. The flexibility of the ligand environment around the manganese ion can significantly impact the enzyme's catalytic activity, particularly in redox enzymes where the manganese ion cycles between different oxidation states. mdpi.com

The glycerophosphate portion of the molecule can also act as a ligand or a substrate for various enzymes. For instance, this compound can serve as a substrate for glycerophosphate dehydrogenase, which is a key enzyme in both glycolysis and the glycerophosphate shuttle. In some enzymatic reactions, the presence of manganese is an absolute requirement for activity. For example, the enzyme responsible for the biosynthesis of phosphatidylglycerophosphate in E. coli is completely dependent on either magnesium or manganese for its function.

The nature of the ligand binding can modulate the redox potential of the manganese ion, which is a critical factor in its reactivity. mdpi.com The coordination geometry around the manganese center, as dictated by the amino acid residues of the enzyme's active site, plays a pivotal role in determining the enzyme's substrate specificity and catalytic efficiency. mdpi.com

The following table provides examples of ligand interactions of manganese and glycerophosphate affecting enzyme activity.

| Enzyme/Process | Role of Manganese/Glycerophosphate | Consequence of Interaction | Reference |

| Glycerophosphate Dehydrogenase | Substrate (this compound) | Conversion to dihydroxyacetone phosphate. | |

| Phosphatidylglycerophosphate Biosynthesis | Cofactor (Manganese) | Absolute requirement for enzyme activity. | |

| Metallophosphoesterase (PlcP) | Preferred metal cofactor (Manganese) | Restoration and enhancement of phosphoesterase activity. | nih.gov |

| Superoxide Dismutase (SOD) Mimics | Central metal ion (Manganese) | Ligand flexibility affects catalytic rate. | mdpi.com |

Manganese Ion Binding to Transport Proteins

The cellular uptake and efflux of manganese are tightly regulated by a variety of transport proteins to maintain manganese homeostasis. nih.govresearchgate.netbohrium.com Several members of the Zinc transporter (ZNT) and Zrt- and Irt-like protein (ZIP) families have been identified as key players in manganese transport. nih.govresearchgate.netbohrium.com

Specifically, ZNT10 is involved in the efflux of manganese from cells, while ZIP8 and ZIP14 are implicated in manganese influx. nih.govmdpi.com Mutations in the genes encoding these transporters can lead to disorders of manganese homeostasis. researchgate.netbohrium.com These transporters bind manganese ions and facilitate their movement across cellular membranes. nih.govresearchgate.net

In the bloodstream, manganese is transported bound to proteins such as albumin and transferrin. nih.gov The binding of manganese to these transport proteins is relatively weak, which allows for its rapid clearance and distribution to various tissues. nih.gov The mechanism of transport often involves the binding of the transport protein to a specific cell surface receptor, followed by internalization of the protein-manganese complex. nih.gov While the transport of the manganese ion is well-documented, the specific influence of the glycerophosphate moiety on the binding and transport process by these proteins is not yet fully elucidated. It is plausible that this compound dissociates, and the manganese ion is then transported by these specialized proteins.

The table below summarizes the key transport proteins involved in manganese homeostasis.

| Transport Protein Family | Specific Transporters | Function | Reference |

| ZNT (SLC30A) | ZNT10 (SLC30A10) | Manganese efflux | nih.govmdpi.com |

| ZIP (SLC39A) | ZIP8 (SLC39A8) | Manganese influx | nih.govresearchgate.netmdpi.com |

| ZIP14 (SLC39A14) | Manganese influx | nih.govresearchgate.netmdpi.com | |

| Plasma Proteins | Albumin | Manganese transport in blood | nih.gov |

| Transferrin | Manganese transport in blood | nih.gov |

Modulation of Prion Protein-Mediated Plasminogen Activation

The cellular prion protein (PrPC) is known to participate in the plasminogen activation system, which involves the conversion of plasminogen to the active enzyme plasmin by tissue plasminogen activator (tPA). nih.govfrontiersin.org PrPC can stimulate this activation process, and this modulatory role is significantly influenced by the binding of divalent metal cations to the protein. nih.govresearchgate.netnih.govuea.ac.uk The specific metal ion bound to the prion protein dictates its conformation and, consequently, its effectiveness in mediating plasminogen activation. nih.gov

Research investigating the influence of various metal ions on this system has demonstrated that the metal-free form of the prion protein, known as apo-PrP, is the most potent stimulator of tPA-catalyzed plasminogen activation. nih.govresearchgate.netnih.govuea.ac.uk When manganese ions are bound to the prion protein (PrP+Mn), the protein's ability to stimulate plasminogen activation is largely preserved, behaving similarly to the highly effective apo-PrP. nih.govresearchgate.netuea.ac.uk This is in stark contrast to the effect observed with copper ions. When PrP is bound to copper (PrP+Cu), its capacity to enhance plasminogen activation is substantially diminished, rendering it the least effective form. nih.govresearchgate.netnih.govuea.ac.uk

These differences in activity are attributed to structural rearrangements within the prion protein upon metal binding. nih.govresearchgate.net The binding of copper is thought to induce a conformational change that masks the binding sites on PrP for tPA and/or plasminogen, thereby hindering the stimulation of plasminogen activation. nih.govresearchgate.netnih.gov Conversely, the binding of manganese does not appear to cause this same inhibitory structural change, allowing the protein to maintain its function as a cofactor in the system. nih.gov Studies using recombinant mouse PrP have shown that both PrP refolded with manganese and apo-PrP act as effective templates for the activation of plasminogen. nih.gov In contrast, the copper-bound form is up to five times less effective as a stimulator. uea.ac.uk

The fibrillar form of PrP, an aggregated state associated with prion diseases, is also ineffective at stimulating plasminogen activation, similar to the copper-bound state. nih.govresearchgate.netnih.gov This suggests that the conformation of the prion protein is a critical determinant of its function within the plasminogen activation system. The ability of manganese-bound PrP to maintain a high level of stimulatory activity highlights the specific role of this metal ion in preserving a functionally active conformation of the protein in this particular biochemical pathway. nih.govuea.ac.uk

Interactive Data Table: Comparative Effects of Prion Protein Isoforms on Plasminogen Activation

| PrP Isoform | Bound Metal Ion | Relative Efficacy in Stimulating Plasminogen Activation | Postulated Mechanism |

| Apo-PrP | None | Most Effective | Unmasked binding sites for tPA and plasminogen allow for optimal interaction and stimulation. nih.govresearchgate.net |

| PrP+Mn | Manganese (Mn²⁺) | High (Similar to Apo-PrP) | Does not cause significant inhibitory structural changes, preserving the accessibility of tPA/plasminogen binding sites. nih.govuea.ac.uk |

| PrP+Cu | Copper (Cu²⁺) | Least Effective | Induces a structural rearrangement that masks binding sites for tPA and/or plasminogen, reducing stimulatory activity. nih.govresearchgate.netuea.ac.uk |

| Fibrillar PrP | N/A | Ineffective | Aggregated conformation prevents effective interaction with the plasminogen activation system. nih.govresearchgate.net |

Advanced in Vitro Research Methodologies and Cellular Studies

Design and Execution of Cellular Assays for Manganese Glycerophosphate Research

Cellular assays provide a controlled environment to study the direct effects of this compound on cell behavior and function. The design of these assays is critical for obtaining reproducible and mechanistically informative data.

The selection of an appropriate cell culture model is fundamental to investigating the biological effects of the manganese ion. Different cell lines and primary cultures are used to model various physiological and pathological conditions. For instance, in the context of neurotoxicity studies, primary human astrocytes and neuroblastoma cell lines are frequently employed. nih.govnih.gov Organotypic hippocampal slice cultures are also utilized to preserve the complex cellular architecture of brain tissue, allowing for the study of manganese uptake and its effects on neural networks. nih.gov

For toxicological assessments, a range of cell lines representing different organs are used, including human lung epithelial cells (A549), human hepatocyte cells (HepG2), and mouse macrophage cells (J774A.1). semanticscholar.orgmdpi.com In studies related to biomineralization, where the glycerophosphate component is of particular interest as a phosphate (B84403) source, differentiating chick limb-bud mesenchymal cell cultures are a valuable model. nih.gov Furthermore, various mammalian cell cultures are used in bioprocessing to study how manganese supplementation can influence the glycosylation of recombinant proteins. google.com

| Cell Model | Tissue of Origin/Type | Primary Research Application |

| Primary Human Astrocytes | Central Nervous System | Neurotoxicity, Gene Expression, Inflammation nih.govnih.gov |

| Neuro-2A | Murine Neuroblastoma | Neurotoxicity, Oxidative Stress nih.gov |

| A549 | Human Lung Epithelial | General Cytotoxicity, Oxidative Stress semanticscholar.orgmdpi.com |

| HepG2 | Human Hepatocyte | General Cytotoxicity, Nanoparticle Effects semanticscholar.orgmdpi.com |

| J774A.1 | Mouse Macrophage | Cytotoxicity, Inflammatory Response semanticscholar.orgmdpi.com |

| STHdh Cells | Striatal Cell Line | Manganese Transport, Huntington's Disease Models nih.gov |

| Organotypic Hippocampal Slices | Hippocampus (Brain) | Neural Network Analysis, Ion Uptake Pathways nih.gov |

| Chick Limb-Bud Mesenchymal Cells | Embryonic Limb Bud | Biomineralization, Matrix Protein Phosphorylation nih.gov |

High-throughput screening (HTS) allows for the rapid evaluation of a compound's effect on numerous biological targets. nih.gov In the context of manganese, HTS can be used to assess its role as a cofactor for enzymes, such as manganese superoxide (B77818) dismutase (MnSOD), which is critical for mitochondrial redox homeostasis. mdpi.comnih.gov

HTS is also invaluable for dissecting the modulation of cellular signaling pathways. Manganese is known to influence several key pathways, including those regulated by protein kinase B (Akt), mitogen-activated protein kinase (MAPK), and nuclear factor κB (NF-κB). nih.gov Assays for these pathways often use reporter genes, fluorescence resonance energy transfer (FRET), or time-resolved fluorescence to measure changes in pathway activity in a high-throughput format. enamine.net Novel HTS assays have also been developed specifically to measure intracellular manganese levels, which is crucial for understanding its transport and accumulation dynamics. nih.govnih.gov

| Signaling Pathway | Key Protein Mediators | Common HTS Assay Readout |

| IGF Signaling | IGF Receptors, Akt, mTOR | Phosphorylation-specific antibodies, Reporter assays nih.gov |

| MAPK Pathway | ERK, JNK, p38 | Kinase activity assays, Western blotting nih.gov |

| NF-κB Pathway | IKBKG, NF-κB translocation | Reporter gene assays, High-content imaging nih.govmdpi.com |

| JAK-STAT Pathway | Janus kinase (JAK), STAT proteins | Reporter assays, Phospho-STAT detection nih.gov |

Molecular Biology Techniques in Cellular Studies

Molecular biology techniques provide deep insights into how this compound may alter cellular function at the level of gene expression and protein activity.

Gene expression profiling is used to systematically identify the molecular targets of manganese at a genome-wide level. nih.gov Techniques like microarray analysis and real-time RT-PCR are employed to quantify changes in messenger RNA (mRNA) levels following cellular exposure.

A key study using primary human astrocytes found that manganese exposure significantly altered the expression of a wide range of genes. nih.govnih.gov Notably, there was an upregulation of genes associated with inflammation and a downregulation of genes involved in DNA replication and cell cycle control. nih.govnih.gov These findings suggest that manganese can selectively affect critical cellular functions. nih.govnih.gov Research has also focused on how genetic variations in manganese transporters, such as SLC30A10 and SLC39A8, can influence their gene expression and affect manganese homeostasis. frontiersin.org

| Gene Category | Regulation by Manganese | Cellular Function | Reference |

| Proinflammatory Factors | Up-regulated | Chemokines, Cytokines, Immune Response | nih.govnih.gov |

| DNA Replication & Repair | Down-regulated | Cell Cycle Control, Genome Integrity | nih.govnih.gov |

| Hypoxia-Responsive Genes | Altered | Cellular Stress Response | nih.govnih.gov |

| Manganese Transporters | Altered by SNPs | Ion Homeostasis | frontiersin.org |

Protein phosphorylation is a key post-translational modification that regulates the activity of most enzymes and signaling proteins. Studies have shown that manganese can directly modulate protein phosphorylation. nih.gov The assessment of phosphorylation status can be performed using in vitro phosphorylation assays with radiolabeled ATP, followed by separation of proteins via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). nih.gov

More advanced techniques include the use of Phos-tag™ gel electrophoresis, which utilizes a manganese-containing compound to specifically retard the mobility of phosphorylated proteins, allowing for their clear separation and quantification. nih.gov Assessing the phosphorylation of specific kinases like Akt and MAPK is crucial for understanding the activation state of signaling pathways modulated by manganese. nih.gov The glycerophosphate moiety may also play a role, as it is known to inhibit phosphoprotein phosphatases, which could lead to altered patterns of matrix protein phosphorylation in certain cell models. nih.gov

As a transition metal, manganese can participate in redox reactions, and its overexposure is strongly linked to the induction of oxidative stress. mdpi.comnih.gov This involves the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components. A common method to measure intracellular ROS is the use of fluorescent probes like 2′,7′-dichlorofluorescin diacetate (DCFH-DA), which emits fluorescence upon oxidation. nih.gov

The intracellular redox state, a measure of the balance between oxidizing and reducing equivalents, is another critical parameter. It is often assessed by quantifying the ratio of reduced glutathione (B108866) (GSH) to its oxidized form, glutathione disulfide (GSSG). nih.gov Studies in various cell lines have demonstrated that exposure to manganese can lead to a significant increase in ROS production, a depletion of GSH, and a shift in the cellular redox potential towards a more oxidized state. nih.govmdpi.com

| Parameter | Method of Measurement | Finding with Manganese Exposure | Reference |

| Intracellular ROS | DCFH-DA fluorescent probe | Increased ROS production | nih.govsemanticscholar.org |

| Redox State | GSH/GSSG ratio | Depletion of GSH, shift to oxidized state | nih.gov |

| Mitochondrial Oxidative Stress | MitoSOX Red, SOD2 activity | Increased mitochondrial ROS | mdpi.commdpi.com |

| Lipid Peroxidation | Thiobarbituric acid reactive substances (TBARS) assay | Increased lipid damage | nih.gov |

Cellular Morphology and Function Analyses

Cell Adhesion, Spreading, and Proliferation Assays

Cell adhesion, spreading, and proliferation are fundamental cellular processes that can be influenced by various chemical compounds. Assays to measure these functions are critical in understanding the biocompatibility and potential therapeutic or toxic effects of substances like this compound.

Cell Adhesion Assays: These assays quantify the ability of cells to attach to a substrate or to other cells. A typical method involves seeding cells onto a pre-coated surface (e.g., with extracellular matrix proteins like fibronectin or collagen) in the presence of the test compound. After an incubation period, non-adherent cells are washed away, and the remaining adherent cells are quantified, often using colorimetric or fluorescent methods. While manganese ions are known to influence integrin-mediated cell adhesion, specific data from assays using this compound is not available.

Cell Spreading Assays: Following initial adhesion, cells often flatten and extend protrusions, a process known as cell spreading. This can be visualized and quantified using microscopy. Cells are cultured on a suitable substrate with the test compound, and at various time points, images are captured. The surface area of the spread cells can then be measured using image analysis software. This provides insight into the compound's effect on cytoskeletal dynamics. No studies detailing the effect of this compound on cell spreading have been identified.